

oryzalin herbicidal mode of action

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Compound Focus: Oryzalin

CAS No.: 19044-88-3

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Molecular Mechanism of Action

Oryzalin is a dinitroaniline herbicide that targets the cytoskeleton by **inhibiting microtubule assembly**. Microtubules, composed of α - and β -tubulin heterodimers, are critical for cell division, intracellular transport, and cell shape maintenance in plants [1].

- **Target Protein Binding:** **Oryzalin** binds directly to plant **α -tubulin**, preventing the polymerization of tubulin dimers into microtubules [2] [3]. This binding is time- and pH-dependent, forming a stable tubulin-**oryzalin** complex [3].
- **Species Specificity:** This binding exhibits strong **pharmacological differences** between plant and animal tubulins. **Oryzalin** effectively depolymerizes plant microtubules at low concentrations (e.g., 1.0×10^{-7} M) but does not appreciably bind to mammalian brain tubulin or inhibit its polymerization [3].
- **Cellular Consequences:** Disruption of microtubules leads to the failure of mitotic spindle formation, arresting cell division during mitosis. It also disorganizes cortical microtubules, impairing cell wall formation and anisotropic cell growth, resulting in swollen, stunted roots and shoots [2] [4] [1].

Quantitative Biochemical Data

The following table summarizes key quantitative data on **oryzalin's** interaction with plant tubulin and its effects in experimental systems.

Parameter	Value	Experimental Context	Source
Apparent Inhibition Constant (K_{i})	(2.59×10^6) M	Inhibition of taxol-induced microtubule polymerization in <i>Rosa</i> sp. tubulin, 24°C [3]	
Apparent Affinity Constant (K_{app})	(1.19×10^5) M ⁻¹	Binding of [¹⁴ C]oryzalin to <i>Rosa</i> sp. tubulin, pH 7.1, 24°C [3]	
Molar Ratio for Max. Inhibition	~1:1 (oryzalin:tubulin)	Taxol-induced polymerization of <i>Rosa</i> sp. tubulin [3]	
Critical Concentration for MT Disruption	(1.0×10^{-7}) M	Depolymerized microtubules in <i>Haemanthus</i> endosperm cells [3]	
Working Concentration (In Vitro)	0.1 - 10 mg/L	Typical range for plant tissue culture applications [5]	
Polyploidy Induction (In Vitro Nodes)	5 µM for 12-48 h	Effective treatment for chromosome doubling in <i>Rosa rugosa</i> [6]	

Mechanisms of Resistance

Resistance to dinitroaniline herbicides like **oryzalin** can occur through two primary mechanisms:

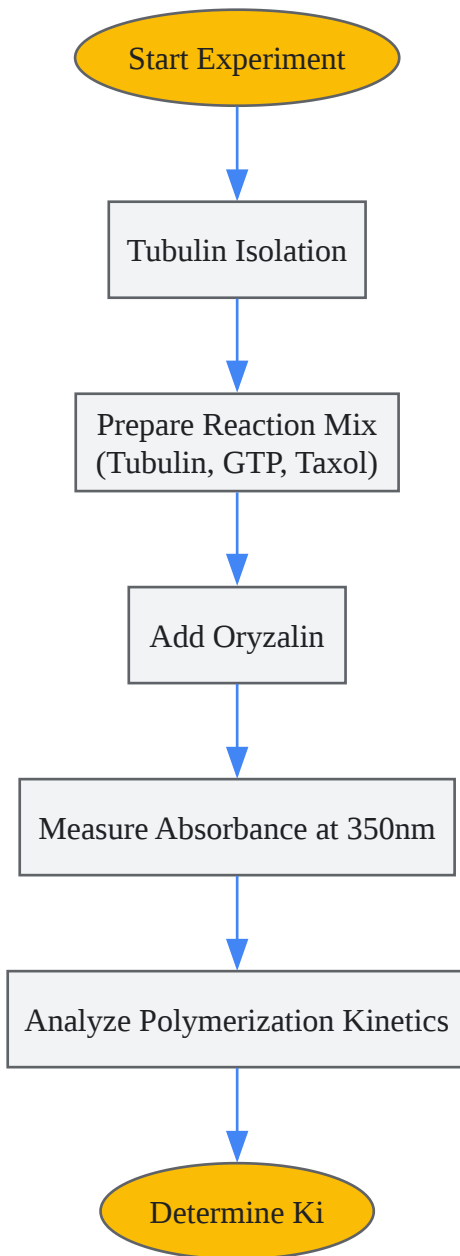
- **Target-Site Resistance (TSR):** Point mutations in the **α-tubulin gene** can reduce herbicidal binding. For example:
 - The **Arg-243-Met** mutation in *Lolium rigidum* causes helical growth in homozygous plants and confers resistance [1].
 - In the apicomplexan parasite *Toxoplasma gondii*, mutations in α1-tubulin (e.g., His28Gln) map to regions involved in lateral protofilament interactions and the predicted **oryzalin**-binding site, conferring resistance [2].
- **Non-Target-Site Resistance (NTSR):** Enhanced metabolic detoxification can also confer resistance. In *Lolium rigidum*, a **cytochrome P450 gene (CYP81A10)** has been identified that metabolizes trifluralin, a related dinitroaniline herbicide [1].

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This method measures **oryzalin**'s direct effect on microtubule assembly [3].

- **Tubulin Isolation:** Isolate tubulin from cultured plant cells (e.g., *Rosa* sp.) using cycles of polymerization and depolymerization in a sucrose-containing buffer.
- **Turbidimetry Assay:** Monitor microtubule polymerization by light scattering (absorbance at 350 nm) in a spectrophotometer.
 - **Reaction Mix:** Purified tubulin, GTP, taxol to promote assembly.
 - **Oryzalin Addition:** Add to reaction mix at various concentrations.
 - **Data Analysis:** Calculate the apparent inhibition constant (K_i) from polymerization kinetics.



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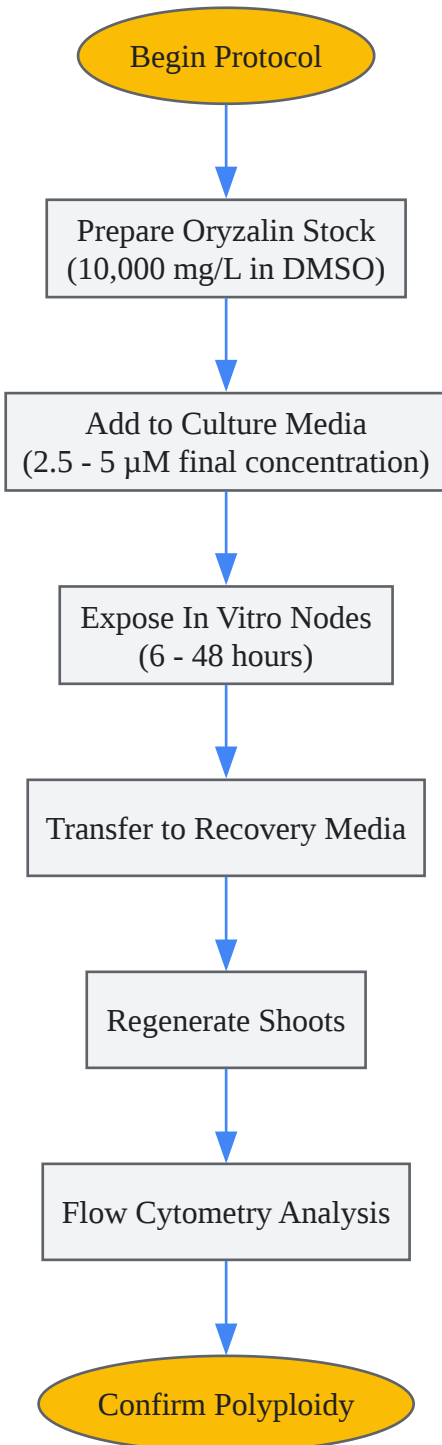
Workflow for in vitro tubulin polymerization assay.

Protocol 2: Inducing Polyploidy in Plants

Oryzalin is widely used to induce polyploidy by disrupting the mitotic spindle [6] [7] [5].

- **Plant Material:** Use sterile *in vitro* nodal sections.
- **Oryzalin Solution:** Prepare a filter-sterilized stock solution (e.g., 10,000 mg/L in DMSO).

- **Treatment:** Immerse explants in **oryzalin**-containing media.
 - **Concentration:** 2.5 - 5 μM .
 - **Exposure Time:** 6 to 48 hours (optimal time varies by species).
- **Post-Treatment Analysis:**
 - **Ploidy Determination:** Use flow cytometry on regenerated shoots.
 - **Phenotypic Screening:** Assess for polyploid traits like thicker leaves.



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*Workflow for inducing polyploidy in plants using **oryzalin**.*

Research Applications and Notes

- **Beyond Herbicide Research: Oryzalin's** mechanism is exploited in other research areas. It is used to **induce polyploidy** in plant breeding [7] and as a **selective tool** in parasitology to study apicomplexan microtubules, given its specificity for plant/protist tubulin over mammalian tubulin [2].
- **Handling and Solubility: Oryzalin** is sparingly soluble in water and is typically dissolved in **DMSO** for stock solutions. It is relatively heat-stable but **filter-sterilization** is recommended over autoclaving [5].

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